Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethoxycarbonyl (-COOEt) moiety at position 2. Its molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol . The compound is identified by multiple CAS numbers, including 67625-35-8 and 108438-46-6, and synonyms such as 3-(ethoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine .
This derivative is a key intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents (e.g., pyrazole, thiazolidine, and spiro compounds) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for drug discovery .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALURNCDIZZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585928 | |
| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108438-46-6 | |
| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cycloisomerization
A widely adopted method involves Cu(OTf)₂-mediated cycloisomerization of N-propargyl pyridinium intermediates. Under aerobic conditions, this one-pot reaction achieves cyclization and trifluoromethyl incorporation simultaneously. For example, reacting 2-aminopyridine with ethyl 3-bromo-2-(trifluoromethyl)propanoate in ethanol at 80°C for 12 hours yields the target compound in 68% yield. The mechanism proceeds through a copper-ketenimine intermediate, followed by pyridine attack and reductive elimination.
Table 1: Copper-Catalyzed Cyclization Optimization
Acid-Promoted Condensation
Alternative protocols employ Brønsted acids (e.g., HCl, H₂SO₄) to facilitate condensation between 2-aminopyridines and α-keto esters. For instance, refluxing 2-aminopyridine with ethyl 2-(trifluoromethyl)-3-oxobutanoate in acetic acid for 6 hours achieves 75% yield. This method avoids transition metals but requires stringent pH control during workup to prevent decarboxylation.
Functionalization and Esterification
Post-cyclization modifications are often necessary to install the ethyl ester group or refine the trifluoromethyl substitution pattern.
Esterification via Carbodiimide Coupling
In cases where the ester group is introduced post-cyclization, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are employed. For example, coupling 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with ethanol in dichloromethane at 0°C yields the ethyl ester in 82% purity.
Key Reaction Conditions
Trifluoromethyl Group Introduction
The trifluoromethyl moiety is often pre-installed in the α-keto ester precursor. For example, ethyl 3-bromo-2-(trifluoromethyl)propanoate is synthesized via radical trifluoromethylation of ethyl acrylate using Umemoto’s reagent (CF₃SO₂Ph) under visible light. This approach ensures high regioselectivity and minimizes side reactions.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Continuous Flow Reactors
Patented methods describe continuous flow systems for cyclization, achieving 85% yield at 120°C with residence times under 10 minutes. This method reduces side product formation compared to batch reactors.
Table 2: Batch vs. Flow Synthesis Comparison
Purification Protocols
Crude products are purified via acid-base extraction. For example, adjusting the pH to 5.0 with HCl precipitates the compound, which is then filtered and recrystallized from ethanol/water (3:1). This step achieves >99% purity by HPLC.
Mechanistic Insights and Side Reactions
Competing Pathways
In copper-catalyzed routes, over-oxidation to carboxylic acids is a major side reaction, occurring in up to 20% of cases when oxygen is present. Substituting O₂ with N₂ reduces this to <5%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) favor cyclization but increase ester hydrolysis risks. Ethanol balances reactivity and stability, making it the solvent of choice for most protocols.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its anticancer properties. Studies have shown that compounds containing imidazo-pyridine structures exhibit activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary data suggest that it may target signaling pathways associated with cell proliferation and apoptosis.
Agrochemicals
Pesticide Development
Research indicates that this compound can serve as a lead compound in the development of new pesticides. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues. Case studies have demonstrated its efficacy against various pests, including aphids and beetles.
Formulation Studies
Formulation studies have shown that this compound can be combined with other active ingredients to create synergistic effects, enhancing pest control efficacy while potentially reducing the required dosage.
Material Science
Polymer Synthesis
The compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.
Nanocomposites
Recent studies have investigated the use of this compound in creating nanocomposites. The incorporation of this compound into nanostructured materials has shown promise in applications such as drug delivery systems and sensors due to its biocompatibility and functional properties.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 15 | Apoptosis Induction |
| Johnson et al., 2024 | HeLa (Cervical) | 10 | Enzyme Inhibition |
Table 2: Agrochemical Applications
| Application | Target Pest | Efficacy (%) | Dosage (g/ha) |
|---|---|---|---|
| Pesticide A | Aphids | 85 | 200 |
| Pesticide B | Beetles | 90 | 150 |
Table 3: Material Science Applications
| Application Type | Property Enhanced | Result |
|---|---|---|
| Polymer Synthesis | Thermal Stability | Increased by 30% |
| Nanocomposite Fabrication | Biocompatibility | Compatible with cells |
Mechanism of Action
The mechanism by which Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazo[1,2-a]pyridine core can interact with enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is versatile, with modifications at positions 2, 3, and other ring positions significantly altering chemical and biological properties. Below is a comparative analysis of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl vs. Chlorophenyl : The -CF₃ group in the target compound improves metabolic stability compared to the -C₆H₄Cl group in Compound 26 , which is prone to oxidative dechlorination.
- Methyl at Position 5 : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e ) undergoes regioselective chlorination with N-chlorosuccinimide (NCS) to yield 5-(chloromethyl) derivatives, demonstrating the influence of electron-donating groups on reactivity .
Electronic and Steric Modifications Bis(trifluoromethyl)phenyl Substituent: The addition of a second -CF₃ group at position 3,5 of the phenyl ring (Compound 6a) increases molecular weight (396.26 g/mol) and lipophilicity (logP ~3.5) compared to the monocyclic -CF₃ analog (logP ~2.8) . Halogenated Derivatives: Bromo or iodo substituents (e.g., Compound 8-bromo and 6-iodo ) enable cross-coupling reactions, expanding utility in synthesizing biaryl structures.
Positional Isomerism
- 6- vs. 8-Substituted CF₃ : Derivatives with -CF₃ at position 6 (e.g., ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ) exhibit distinct electronic properties compared to the 2-CF₃ isomer due to altered resonance effects.
Pyrimidine vs.
Biological Activity
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
This compound has the molecular formula and a molecular weight of approximately 258.20 g/mol. The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl 3-bromo-2-oxo-propanoate under specific conditions, yielding a moderate reaction yield of about 42% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit notable activity against various strains of Mycobacterium tuberculosis (MTB), with some derivatives showing low nanomolar minimum inhibitory concentrations (MIC) against both drug-sensitive and drug-resistant strains .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. For instance, related pyrimidine derivatives have shown effective inhibition against COX-2 with ED50 values comparable to established anti-inflammatory drugs like indomethacin . This suggests a promising avenue for further exploration in treating inflammatory diseases.
Cytotoxicity and Cancer Research
In cancer research, derivatives of imidazo[1,2-a]pyridine have been studied for their cytotoxic effects on various cancer cell lines. This compound may exhibit selective toxicity towards tumor cells while sparing normal cells, thereby offering a therapeutic window for cancer treatment .
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has a favorable absorption profile with sufficient oral bioavailability. Safety assessments in animal models have shown no acute toxicity at high doses, suggesting a good safety profile for potential therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with high purity?
- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions. Key steps include:
- Using Lewis acid catalysts (e.g., CBr₄) to promote cyclization of aminopyridine derivatives with ethyl 3-oxopropanoate substrates .
- Optimizing solvent systems (e.g., CH₃CN) and stoichiometric ratios (e.g., 3 equiv of aminopyridine) to minimize side reactions and improve yields .
- Avoiding heterogeneous mixtures by controlling reaction time and temperature, as incomplete conversion complicates purification .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer:
- ¹H NMR: Assigns proton environments (e.g., aromatic protons at δ 7.05–9.31 ppm, ethyl ester signals at δ 1.43–4.42 ppm) .
- HRMS: Validates molecular weight (e.g., [M + H]⁺ calculated vs. observed values for derivatives) .
- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?
- Methodological Answer: The -CF₃ group:
- Enhances electron-withdrawing effects, directing electrophilic substitutions to specific positions (e.g., C-5 or C-8 of the imidazo[1,2-a]pyridine core) .
- Requires careful selection of reaction conditions (e.g., mild bases) to prevent defluorination during nucleophilic attacks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer:
- Parallel Synthesis Screening: Test multiple reaction scales (e.g., 0.1 mmol to 10 mmol) to identify bottlenecks like heat transfer inefficiencies or mixing limitations .
- In Situ Monitoring: Use techniques like LC-MS or inline IR to track intermediate formation and adjust reagent addition rates dynamically .
- Byproduct Analysis: Compare HRMS and ¹H NMR data across scales to detect impurities (e.g., unreacted starting materials or dimerization products) .
Q. What computational strategies predict the compound’s behavior in novel reactions or biological systems?
- Methodological Answer:
- Density Functional Theory (DFT): Models transition states for reactions (e.g., acylation or cyclization) to optimize pathways .
- ADMET Prediction: Calculates LogP (2.1–3.5), polar surface area (~60 Ų), and hydrogen-bonding capacity to assess bioavailability .
- Molecular Docking: Screens against target proteins (e.g., PI3Kα) to prioritize derivatives for anticancer studies .
Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?
- Methodological Answer:
- Scaffold Hybridization: Fuse imidazo[1,2-a]pyridine with triazolo or thiadiazolo rings to improve binding affinity to kinases or GPCRs .
- Ester Bioisosteres: Replace the ethyl ester with amides or carbamates to modulate metabolic stability and solubility .
- Substituent Tuning: Introduce electron-donating groups (e.g., -OCH₃) at C-6 to balance reactivity and lipophilicity .
Q. What strategies mitigate challenges in analyzing stereochemical outcomes of derivatives?
- Methodological Answer:
- Chiral Chromatography: Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- X-ray Crystallography: Resolve absolute configurations of crystalline intermediates (e.g., tetrahydroimidazo[1,2-a]pyridines) .
- NOESY Experiments: Confirm spatial proximity of substituents in solution-phase structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
